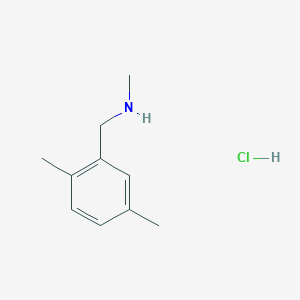

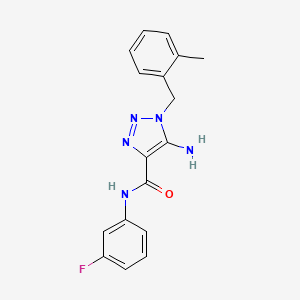

1-(2,5-Dimethylphenyl)-N-methylmethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various strategies, including catalytic reductive methylation, as reported for the N-methyl and N,N-dimethyl derivatives of cyclohexylamines . Similarly, the synthesis of substituted benzylamine derivatives with high binding affinity to the serotonin transporter was achieved by substituting the phenylthiophenyl core structure . The synthesis of dichloroacetamide derivatives also involves specific configurations and substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure and conformation of these compounds are often analyzed using spectroscopic methods and computational studies. For instance, the structural, thermodynamical, and vibrational characteristics of dichloroacetamide derivatives were determined using ab initio and DFT studies . The crystal and molecular structure of certain diamine derivatives and their radical cations were characterized to understand their electronic properties .

Chemical Reactions Analysis

The chemical reactions involving these compounds can lead to various transformations. For example, the transformation of a herbicide in soil resulted in cyclization and hydrolysis products . The reactivity under different conditions, such as acidic or basic environments, can significantly influence the outcome of the reactions, as observed in the magnetic nonequivalence of methyl groups under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of dimethyl groups on the phenyl ring can influence the characteristic frequencies of functional groups, as seen in the dichloroacetamide derivatives . The luminescent properties of europium chelates also demonstrate the importance of molecular structure in determining the physical properties, such as the lifetime of luminescent transitions .

科学的研究の応用

Development in Asymmetric Hydrophosphination Reaction

A novel amine ligand, closely related to 1-(2,5-Dimethylphenyl)-N-methylmethanamine;hydrochloride, was used to develop a chiral palladacycle. This palladacycle promoted asymmetric hydrophosphination reactions, demonstrating its potential in synthesizing chiral molecules (Yap et al., 2014).

Blue Light-Emitting Polyamide and Poly(Amide-Imide)s

In another study, a diamine monomer containing a 1,3,4-oxadiazole ring, structurally related to this compound, was synthesized. This monomer was used to create novel polyamide and poly(amide-imide)s, which exhibited blue fluorescence and high thermal stability (Hamciuc et al., 2015).

Chromatographic Analysis

A gas-liquid chromatographic method was developed for the determination of 2-diphenylmethoxy-N, N-dimethylethanamine (closely related to this compound) in various pharmaceutical formulations. This method showcased the compound's utility in analytical chemistry (Abdel-Moety & El-bardicy, 1985).

Chiral Discrimination in Chromatography

A study on amylose tris(3,5-dimethylphenyl)carbamate highlighted its use in separating enantiomers of a compound structurally similar to this compound. This work is significant in the context of chiral separation in pharmaceuticals (Bereznitski et al., 2002).

Luminescence Sensing Applications

Two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which incorporate structural elements of this compound, were synthesized. These frameworks showed potential as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).

特性

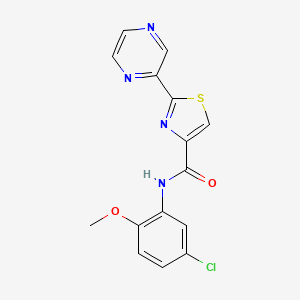

IUPAC Name |

1-(2,5-dimethylphenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8-4-5-9(2)10(6-8)7-11-3;/h4-6,11H,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQYCHSLEJKIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

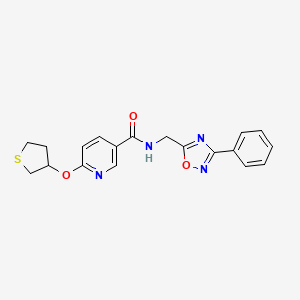

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)

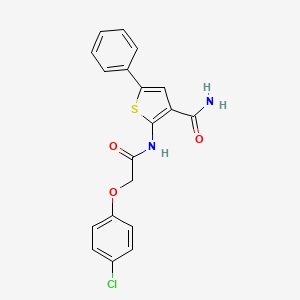

![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

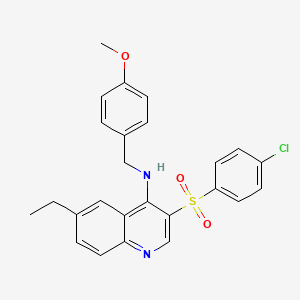

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)